molecular formula C4H7NO2S B3232467 But-2-yne-1-sulfonamide CAS No. 1341348-00-2

But-2-yne-1-sulfonamide

Cat. No.: B3232467
CAS No.: 1341348-00-2
M. Wt: 133.17
InChI Key: DXRISXVDZWCHIU-UHFFFAOYSA-N
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Description

But-2-yne-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₇NO₂S It is characterized by the presence of a sulfonamide group attached to a butyne backbone

Mechanism of Action

Target of Action

But-2-yne-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids and proteins. Its deficiency leads to impaired DNA synthesis and cell division, ultimately inhibiting bacterial growth .

Pharmacokinetics

They undergo acetylation in the liver, a process that can be influenced by genetic factors . Sulfonamides are primarily excreted through the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other carbon or nitrogen sources can enhance its biodegradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of but-2-yne-1-sulfonamide typically involves the reaction of but-2-yne with sulfonamide precursors. One common method is the nucleophilic attack of ammonia or primary amines on sulfonyl chlorides in the presence of a base . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: But-2-yne-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

But-2-yne-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its sulfonamide functionality.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Uniqueness: But-2-yne-1-sulfonamide is unique due to its butyne backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for modifications that can lead to new derivatives with enhanced properties .

Properties

IUPAC Name

but-2-yne-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h4H2,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRISXVDZWCHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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